
1,2,4-Triazole
Overview
Description
1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms at positions 1, 2, and 4. It is a versatile scaffold in medicinal chemistry due to its broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The structural flexibility of this compound allows for diverse functionalization, making it a cornerstone in drug design. Clinically approved drugs such as fluconazole (antifungal) and rizatriptan (antimigraine) highlight its therapeutic relevance .
Preparation Methods
Formamide-Hydrazine Condensation
The reaction between hydrazine and formamide under controlled conditions represents one of the most direct routes to 1,2,4-triazole. As detailed in US Patent 4,267,347, this single-step process involves introducing hydrazine or its hydrate into liquid formamide at 160–180°C under atmospheric pressure . The stoichiometric ratio of formamide to hydrazine is critical, with a minimum molar excess of 2.5:1 required to achieve yields of 92–98% . Key advantages include the absence of external ammonia and the operational simplicity of atmospheric pressure conditions.
The mechanism proceeds via thermal dehydration, where formamide acts as both a reactant and solvent. Ammonia, water, and formic acid are continuously removed to drive the equilibrium toward triazole formation. Post-reaction, excess formamide is distilled under reduced pressure (<100 mmHg), leaving a residue of this compound, which is purified via recrystallization from methyl ethyl ketone or ethyl acetate . Industrial scalability is facilitated by continuous operational designs, though corrosion from formic acid byproducts remains a concern .
Formic Ether and Ammonium Salt Method
CN105906575A discloses a high-pressure synthesis using formic ether, hydrazine hydrate, and ammonium salts . In this method, formic ether undergoes ammonolysis to generate formamide in situ, which subsequently reacts with hydrazine. The reaction occurs in a sealed autoclave at elevated temperatures (130–155°C), with methanol evaporated post-reaction using residual heat .
Reaction Steps:
-
Ammonolysis: Formic ether reacts with ammonium salts to produce formamide.
-
Cyclization: Formamide and hydrazine undergo dehydration to form this compound.
This method reduces energy consumption by 30% compared to traditional formamide routes and minimizes waste discharge . However, the requirement for high-pressure equipment limits its adoption in small-scale laboratories.
Thiosemicarbazide Cyclization
Intramolecular cyclization of thiosemicarbazides offers a versatile pathway to 3,5-disubstituted-1,2,4-triazoles. As reported by Prasad et al., substituted pyridine hydrazides react with 4-methylphenyl isothiocyanate in ethanol under reflux to form thiosemicarbazides . Subsequent treatment with concentrated sulfuric acid or sodium hydroxide induces cyclization to 1,3,4-thiadiazoles or 1,2,4-triazoles, respectively .
Example Synthesis:
-
Substrate: 1-(4-Methylphenyl)-4-(pyridyl) thiosemicarbazide
-
Conditions: H₂SO₄ (0°C, 3 hours) → 1,3,4-thiadiazole
-
Conditions: 2M NaOH (reflux) → this compound
Yields for triazole derivatives typically range from 52% to 75%, depending on substituent effects . This method excels in introducing diverse functional groups but requires stringent control over reaction pH and temperature.
Oxidative Cyclization of Hydrazones
Recent advances highlight oxidative cyclization as a green chemistry approach. Zheng et al. demonstrated that hydrazones treated with selenium dioxide (SeO₂) undergo oxidative ring closure to form 1,2,4-triazoles . The reaction proceeds via radical intermediates, with SeO₂ acting as both an oxidant and a catalyst.
Mechanistic Pathway:
-
Radical Formation: Hydrazone reacts with SeO₂ to generate a nitrogen-centered radical.
-
Cyclization: Intramolecular attack forms the triazole ring.
-
Aromatization: Oxidation yields the final aromatic triazole.
This method achieves yields exceeding 85% under mild conditions (80–100°C) and is compatible with electron-deficient hydrazones . However, selenium toxicity necessitates careful waste management.
Trichloroethyl Imidate Cyclization
Mangarao et al. developed an eco-friendly synthesis using 2,2,2-trichloroethyl imidates and polyethylene glycol (PEG) as a solvent . Catalyzed by p-toluenesulfonic acid (PTSA), the reaction proceeds at 60–80°C, achieving 92% yield.
Advantages:
-
Solvent Reusability: PEG is non-volatile and recyclable.
-
Mild Conditions: Avoids high temperatures and pressures.
This method is particularly suited for synthesizing 3,4,5-trisubstituted triazoles, though substrate availability may limit broader application .
Comparative Analysis of Methods
Industrial and Environmental Considerations
Industrial production favors the formamide-hydrazine method due to its scalability and high yields . However, emerging techniques like oxidative cyclization address environmental concerns by reducing hazardous waste. Continuous-flow reactors, as described in CN105906575A, enhance energy efficiency by integrating reaction and separation steps . Future research should prioritize catalyst recyclability and solvent-free conditions to align with green chemistry principles.
Chemical Reactions Analysis
1,2,4-Triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazole oxides.
Reduction: Reduction of this compound can yield dihydrotriazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Cycloaddition: This compound can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Triazole and its derivatives have a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: this compound derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Several drugs contain the this compound moiety, such as antifungal agents (fluconazole, itraconazole) and antidepressants (trazodone).
Industry: It is used in the production of agrochemicals, such as plant growth regulators
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives involves the inhibition of various enzymes and proteins. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts the cell membrane structure, leading to fungal cell death .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Isomeric Triazoles: 1,2,3-Triazole vs. 1,2,4-Triazole
The triazole family comprises two isomers: 1,2,3-triazole (two adjacent nitrogen atoms) and this compound (non-adjacent nitrogen atoms). Key differences include:
Electronic Stability : this compound derivatives with electron-withdrawing groups exhibit enhanced pharmacological activity compared to electron-donating substituents, as seen in their antiproliferative effects against cancer cells .
Pharmacological Activities: Comparative Analysis
Antimicrobial Activity
- This compound : Hybrids with benzimidazole (e.g., compound 74c ) show synergistic antifungal activity (ED₅₀ = 2.1 µg/mL) surpassing propiconazole (ED₅₀ = 3.8 µg/mL) due to dual hydrogen bonding with β-tubulin .
- 1,2,3-Triazole: Limited direct antimicrobial activity but effective as conjugates (e.g., cefatrizine) .
Anticancer Activity
- This compound : Derivatives with pyridine moieties exhibit IC₅₀ values of 8–12 µM against breast cancer (MCF-7) via apoptosis induction .
- 1,2,3-Triazole: Quinazolinone-linked analogs show moderate activity (IC₅₀ = 15–25 µM) .
Antifungal Activity
- This compound: Fluconazole (MIC = 1–2 µg/mL) targets fungal lanosterol 14α-demethylase .
- 1,2,3-Triazole: No major antifungal drugs in clinical use, though research focuses on hybrid scaffolds .
Anti-Inflammatory Activity
- This compound : Methacrylic acid derivatives show 70–80% COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .
- 1,2,3-Triazole: Limited anti-inflammatory data; thiazole-triazole hybrids exhibit moderate activity (IC₅₀ = 5–10 µM) .
Anthelmintic Activity
Biological Activity
1,2,4-Triazole is a five-membered heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological effects. The findings are supported by recent research and case studies.
Overview of this compound
This compound has a chemical formula of and is characterized by its unique nitrogen-containing ring structure. The compound serves as a scaffold for various derivatives that exhibit a wide range of biological activities. Its significance is underscored by its incorporation into several clinically important drugs.
Biological Activities
-
Antimicrobial Activity
- 1,2,4-Triazoles have demonstrated substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Case Study : A study reported the synthesis of novel this compound compounds that showed remarkable antibacterial activity against Bacillus subtilis, with specific derivatives exhibiting enhanced potency through structural modifications .
-
Antifungal Activity
Compound Name Activity Against Mechanism of Action Itraconazole Candida albicans Ergosterol biosynthesis inhibition Voriconazole Aspergillus spp. Ergosterol biosynthesis inhibition Posaconazole Zygomycetes Ergosterol biosynthesis inhibition -
Anticancer Activity
- Several this compound derivatives have shown promising anticancer effects by targeting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for half-maximal inhibition .
-
Anti-inflammatory and Analgesic Effects
Compound Name Inflammatory Model Used Effect Observed Triazole Derivative A Carrageenan-induced edema Significant reduction in edema Triazole Derivative B LPS-induced inflammation Decreased TNF-α levels -
Antiviral Activity
- Some 1,2,4-triazoles have shown antiviral properties against viruses such as HIV and influenza by disrupting viral replication processes .
- Case Study : A specific triazole derivative was evaluated for its inhibitory effect on HIV-1 replication in vitro and showed promising results in reducing viral load .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,4-triazole derivatives, and how do reaction conditions influence product purity?
- The synthesis of this compound derivatives commonly employs methods such as the Einhorn–Brunner reaction, Pellizzari reaction, or cyclization of thiosemicarbazide derivatives . For example, refluxing hydrazides in DMSO followed by crystallization in water-ethanol yields derivatives with ~65% purity . Reaction conditions (e.g., solvent polarity, temperature, and reaction time) critically affect yield and purity. Optimizing these parameters minimizes byproducts like 3-amino- or 4-amino-triazole impurities .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Key techniques include:
- FT-IR spectroscopy to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹) .
- ¹H- and ¹³C-NMR to confirm substituent positions and molecular symmetry .
- Mass spectrometry for molecular ion validation .
- Elemental analysis to verify stoichiometry . Discrepancies in spectral assignments (e.g., conflicting NMR shifts) require cross-validation with synthetic intermediates .
Q. What pharmacological activities have been documented for this compound derivatives, and what in vitro models are commonly used?
- These derivatives exhibit broad bioactivity:
- Anticancer : Tested via cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., HeLa, MCF-7) .
- Antifungal : Evaluated using agar diffusion assays against Candida albicans and Aspergillus species .
- Antioxidant : Assessed via DPPH radical scavenging assays . Low toxicity (e.g., LD₅₀ >1650 mg/kg in rats) makes them pharmacologically promising .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound-based antifungal agents?
- SAR analysis identifies critical substituents:
- Schiff base moieties enhance antifungal potency by improving membrane permeability .
- Sulfonamide hybrids increase selectivity via hydrogen bonding with fungal cytochrome P450 enzymes .
- 3-Thio derivatives improve bioavailability by reducing metabolic degradation . Computational docking (e.g., AutoDock Vina) validates target interactions .
Q. What strategies are effective in resolving contradictions between spectral data and proposed structures of novel this compound derivatives?
- Contradictions arise from tautomerism (e.g., 1H- vs. 4H-triazole forms) or regioisomeric ambiguity . Solutions include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray crystallography for unambiguous structural confirmation .
- Comparative analysis with synthetic intermediates to track functional group transformations .
Q. How do computational methods like molecular docking enhance the development of this compound-containing anti-proliferative agents?
- Docking simulations predict binding affinities to targets like EGFR or tubulin. For example, quinoxaline-triazole hybrids show strong binding to ATP-binding pockets, correlating with in vitro IC₅₀ values <10 µM . Pharmacophore modeling further optimizes steric and electronic compatibility .
Q. What are the thermal decomposition mechanisms of nitrogen-rich this compound derivatives, and how do they inform safety protocols?
- Thermogravimetric analysis (TGA) reveals multi-stage decomposition:
- Stage 1 : Loss of volatile fragments (e.g., NH₃) at ~200°C .
- Stage 2 : Exothermic decomposition (>250°C) generates N₂ and HCN, requiring controlled ventilation . Kinetic models (e.g., Friedman method) predict thermal hazards, guiding storage at 2–30°C .
Q. How can hybridization of this compound with other heterocyclic systems improve pharmacological efficacy?
- Pyrazole-triazole hybrids synergize anti-inflammatory and anticancer effects via dual COX-2/STAT3 inhibition .
- Oxadiazole-triazole hybrids enhance antibacterial activity by disrupting cell wall synthesis .
- Theophylline-triazole conjugates improve bronchodilator potency through adenosine receptor modulation .
Properties
IUPAC Name |
1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027131 | |
Record name | 1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | 1H-1,2,4-Triazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8510 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
260 °C (decomposes), 260 °C | |
Record name | 1H-1,2,4-Triazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
170 °C closed cup, 170 °C c.c. | |
Record name | 1H-1,2,4-Triazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |
Record name | 1H-1,2,4-Triazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
640 kg/m³ | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |
Record name | 1,2,4-Triazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8510 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles from benzene/ethanol | |
CAS No. |
288-88-0, 63598-71-0 | |
Record name | 1H-1,2,4-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,2,4-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63598-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | s-Triazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1H-1,2,4-Triazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120-121 °C | |
Record name | 1,2,4-TRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.